molecular formula C6H3BrN2O4 B1610738 2-Bromo-1,3-dinitrobenzene CAS No. 4185-79-9

2-Bromo-1,3-dinitrobenzene

Cat. No.: B1610738
CAS No.: 4185-79-9
M. Wt: 247 g/mol
InChI Key: IXKSHNVIXFVYLF-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dinitrobenzene is an organic compound with the molecular formula C6H3BrN2O4. It consists of a benzene ring substituted with a bromine atom and two nitro groups at the 1 and 3 positions. This compound is known for its applications in various chemical reactions and industrial processes due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,3-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dinitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted aromatic compounds with various functional groups.

    Reduction: Amines and related derivatives.

    Electrophilic Substitution: Brominated aromatic compounds .

Scientific Research Applications

Synthetic Chemistry

Bromination and Nitration:
2-Bromo-1,3-dinitrobenzene serves as a precursor in the synthesis of various complex organic compounds through electrophilic aromatic substitution reactions. The compound's reactivity allows for further functionalization, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals .

Case Study:
A study demonstrated that by employing concentrated sulfuric acid with nitric acid, this compound can be transformed into other brominated derivatives with yields exceeding 90% . This method illustrates the compound's utility in developing new synthetic pathways.

Pharmacological Research

Biological Activity:
Research indicates that derivatives of this compound exhibit significant biological activity against various targets. For example, compounds derived from this structure have shown potential as melatonin receptor agonists .

Case Study:
In a pharmacological study, modifications of this compound were tested for their agonistic effects on melatonin receptors MT1 and MT2. The results indicated moderate activity levels, suggesting potential therapeutic applications in sleep disorders .

Environmental Studies

Toxicological Assessment:
The environmental impact of nitroaromatic compounds like this compound is critical due to their persistence and toxicity. Studies have assessed the compound's effects on aquatic life and soil microorganisms, revealing significant ecological risks associated with its release into the environment .

Data Table: Toxicity Levels in Aquatic Organisms

OrganismToxicity Threshold (ppb)Observed Effects
Algae170 - 700Growth inhibition
Tomato plantsVariesReduced photosynthesis
Corn plantsVariesStunted growth

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles The nitro groups enhance the electron-deficient nature of the benzene ring, making it susceptible to nucleophilic attackThese reactions are crucial for its applications in organic synthesis and industrial processes .

Biological Activity

2-Bromo-1,3-dinitrobenzene (C6H3BrN2O4), a nitro-substituted aromatic compound, has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H3BrN2O4
  • Molecular Weight : 247.01 g/mol
  • CAS Number : 18242-39-2
  • Solubility : Partly miscible in water

1. Cytotoxicity and Antimicrobial Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its potential to induce apoptosis in human breast cancer cells by activating caspase pathways, highlighting its role as a possible chemotherapeutic agent .

Additionally, this compound has shown antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. The effectiveness varies with concentration and exposure time .

2. Enzyme Inhibition

This compound is known to inhibit specific enzymes, particularly those involved in the metabolism of xenobiotics. It acts as an inhibitor of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and detoxification processes in the liver . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Case Study 1: Anticancer Activity

In a controlled experiment, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505040
1002080

The data suggest that higher concentrations significantly enhance apoptosis rates, indicating a dose-dependent response .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against E. coli and S. aureus:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus15

These findings confirm that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : By inhibiting CYP enzymes, it alters metabolic pathways crucial for drug metabolism.
  • Membrane Disruption : Its amphipathic nature allows it to integrate into lipid membranes, compromising their integrity.

Properties

IUPAC Name

2-bromo-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKSHNVIXFVYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549908
Record name 2-Bromo-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4185-79-9
Record name 2-Bromo-1,3-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4185-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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